Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C15H9ClF4O2 It is characterized by the presence of a benzyl ester group attached to a benzoate moiety, which is further substituted with chlorine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzylic position can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine and trifluoromethyl groups can enhance the compound’s bioactivity and metabolic stability.
Medicine: Explored as a potential lead compound for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of electronegative substituents like fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Benzyl 2-chloro-5-fluoro-3-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzyl 2-chloro-5-fluoro-3-nitrobenzoate: Contains a nitro group instead of a trifluoromethyl group.
Benzyl 2-chloro-5-fluoro-3-hydroxybenzoate: Features a hydroxy group instead of a trifluoromethyl group.
Uniqueness: Benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioactivity, making it a valuable scaffold for the development of new chemical entities with improved performance in various applications .
Properties
IUPAC Name |
benzyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O2/c16-13-11(6-10(17)7-12(13)15(18,19)20)14(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAWVTZOTVZDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CC(=C2)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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